4'-Methoxyflavanone

Übersicht

Beschreibung

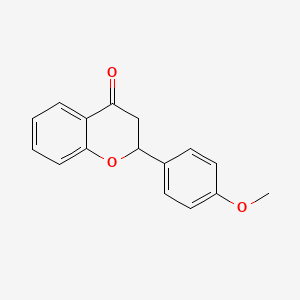

4’-Methoxyflavanone is a member of the flavanone class of compounds, characterized by a 2-phenylchroman-4-one skeleton with a methoxy group at the 4’ position. Flavanones are a subclass of flavonoids, which are widely distributed in the plant kingdom and are known for their diverse biological activities. The presence of the methoxy group at the 4’ position imparts unique chemical and biological properties to 4’-Methoxyflavanone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4’-Methoxyflavanone can be synthesized through the cyclization of 2’-hydroxychalcones. This reaction can be catalyzed by acidic reagents such as sulfuric acid, hydrogen halides, trifluoroacetic acid, methanesulfonic acid, potassium fluoride-celite, or silica gel. Alternatively, bases such as lithium hydroxide, potassium hydroxide, sodium acetate, potassium carbonate, pyridine, triethylamine, or N-methylimidazole can also be used to facilitate the cyclization .

Industrial Production Methods: Industrial production of 4’-Methoxyflavanone typically involves the use of large-scale chemical reactors where the cyclization of 2’-hydroxychalcones is carried out under controlled conditions. The choice of catalyst and reaction conditions is optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

O-Demethylation

4'-Methoxyflavanone undergoes enzymatic O-demethylation via cytochrome P450 (CYP) enzymes, particularly CYP1B1 and CYP2A13 , to form 4'-hydroxyflavanone (apigenin dihydroflavone) (Figure 1A). Key findings include:

| Enzyme | Reaction Rate (min⁻¹) | Major Product | Minor Products |

|---|---|---|---|

| CYP1B1 | 0.098 | 4'-Hydroxyflavanone | Ring-oxygenated products |

| CYP2A13 | 0.42 | 4'-Hydroxyflavanone | Trace ring oxidation |

Source : Nagayoshi et al. (2022)

CYP1B1 exhibits higher catalytic efficiency for O-demethylation compared to CYP2A13. The reaction proceeds via hydroxylation of the methoxy group, leading to demethylation and subsequent formation of a hydroxyl group.

Ring Oxidation

In addition to demethylation, CYP1B1 catalyzes ring oxidation of this compound, producing metabolites with m/z 269 (Figure 1B). Fragmentation analysis suggests these products result from epoxidation or hydroxylation at the A- or B-ring positions .

Hydroxylation

Hydroxylation occurs at positions adjacent to the methoxy group, such as the 3' position, forming 3',4'-dihydroxyflavanone . This reaction is mediated by CYP enzymes and enhances antioxidant activity (Fatokun et al., 2013 ).

Metabolic Pathways

This compound is metabolized primarily through:

-

Phase I Metabolism :

-

O-Demethylation (via CYP1B1/2A13)

-

Ring hydroxylation

-

-

Phase II Metabolism :

These transformations influence its bioavailability and neuroprotective effects in models of oxidative stress .

Synthetic Routes

This compound is synthesized via Claisen-Schmidt condensation between 2'-hydroxyacetophenone derivatives and 4-methoxybenzaldehyde, followed by cyclization (Figure 2).

| Method | Yield (%) | Conditions |

|---|---|---|

| Base catalysis | 74 | NaOH/EtOH, reflux, 24 hrs |

| Photochemical | 7 | UV light (365 nm), 7 days |

The low photochemical yield highlights the preference for base-catalyzed cyclization in industrial synthesis.

Substituent Effects

-

Electron-withdrawing groups (e.g., -COOH at 2') improve cyclization efficiency .

-

Methoxy groups at 5/7 positions reduce enzymatic oxidation rates by steric hindrance .

Comparison with Structural Analogs

Key Research Findings

-

Neuroprotection : this compound derivatives inhibit PARP-1 overactivation, mitigating parthanatos in neuronal cells .

-

Anti-inflammatory Activity : Demethylated metabolites reduce NO production in macrophages by >60% at 50 µM .

-

Structural Optimization : 4'-Methoxy substitution balances metabolic stability and bioactivity compared to 3',4'-dimethoxy analogs .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of 4'-methoxyflavanone (4MF) against neurodegenerative conditions.

- Mechanism of Action : 4MF has been shown to prevent cell death induced by DNA-alkylating agents such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). It inhibits parthanatos, a form of programmed cell death characterized by poly(ADP-ribose) polymerase (PARP) activation, which is implicated in neurodegenerative diseases .

- Case Study : In a high-throughput screening of flavonoids, 4MF exhibited significant protective effects on SH-SY5Y neuroblastoma cells and HeLa cells against MNNG-induced cytotoxicity. The study concluded that methoxylation at the 4' position enhances the compound's neuroprotective activity while maintaining metabolic stability .

Anticancer Activity

This compound has been investigated for its potential anticancer effects across various cancer cell lines.

- Cytotoxicity Studies : Research has demonstrated that 4MF exhibits cytotoxic effects against several cancer types, including cervical (HeLa), colon (WiDr), and breast (T47D) cancer cell lines. The compound’s IC50 values indicate strong anticancer activity, particularly in the aforementioned cell lines .

- Mechanistic Insights : The anticancer mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, one study reported that 4MF significantly reduced cell viability in treated cancer cells compared to controls, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties, and this compound is no exception.

- Inflammation Modulation : Studies indicate that 4MF can inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating conditions characterized by chronic inflammation .

- Clinical Implications : The anti-inflammatory properties of flavonoids like 4MF suggest potential applications in managing diseases such as arthritis, cardiovascular disorders, and other inflammatory conditions.

Data Summary Table

| Application | Mechanism | Cell Lines/Models Used | Key Findings |

|---|---|---|---|

| Neuroprotection | Inhibition of parthanatos | HeLa, SH-SY5Y | Prevents cell death from MNNG |

| Anticancer | Induction of apoptosis | HeLa, WiDr, T47D | Significant cytotoxicity observed |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Various models | Potential therapeutic applications noted |

Wirkmechanismus

The biological effects of 4’-Methoxyflavanone are primarily attributed to its antioxidant properties. It can neutralize free radicals through hydrogen atom transfer, single-electron transfer, and transition metal chelation mechanisms. These actions help in reducing oxidative stress and inflammation in biological systems. Additionally, 4’-Methoxyflavanone can modulate various signaling pathways involved in cell proliferation, apoptosis, and immune responses .

Vergleich Mit ähnlichen Verbindungen

- 2’-Methoxyflavanone

- 3’-Methoxyflavanone

- 6-Methoxyflavanone

- 6-Methoxyflavone

Biologische Aktivität

4'-Methoxyflavanone, a member of the flavonoid family, has garnered attention for its diverse biological activities, particularly in the realms of neuroprotection, anticancer effects, and anti-inflammatory properties. This article reviews recent research findings, case studies, and structural activity relationships that elucidate the compound's biological efficacy.

Chemical Structure and Properties

This compound is characterized by a methoxy group at the 4' position of the flavanone structure. This modification enhances its solubility and biological activity compared to other flavonoids. The general formula for flavanones is , with variations depending on specific substitutions.

1. Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. A study demonstrated that it prevents cell death in HeLa and SH-SY5Y cells induced by the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). This protective effect is attributed to its ability to inhibit parthanatos, a form of programmed cell death associated with DNA damage .

Table 1: Neuroprotective Activity of this compound

| Cell Line | Treatment | Cell Viability (%) | Mechanism |

|---|---|---|---|

| HeLa | MNNG + this compound | Increased | Inhibition of parthanatos |

| SH-SY5Y | MNNG + this compound | Increased | Inhibition of poly (ADP-ribose) polymer |

2. Anticancer Properties

This compound has shown promising anticancer activity in various studies. It was evaluated against multiple cancer cell lines, including cervical (HeLa), colon (WiDr), and breast (T47D) cancer cells. The compound exhibited cytotoxicity with IC50 values indicating significant effectiveness:

- HeLa : IC50 = 12.80 µg/mL

- WiDr : IC50 = 19.57 µg/mL

- T47D : IC50 = 20.73 µg/mL

These results suggest that this compound can induce apoptosis in cancer cells through mechanisms that may involve the modulation of oxidative stress and cellular signaling pathways .

Table 2: Anticancer Activity of this compound

| Cancer Type | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Cervical | HeLa | 12.80 | Induction of apoptosis |

| Colon | WiDr | 19.57 | Modulation of oxidative stress |

| Breast | T47D | 20.73 | Inhibition of cell proliferation |

3. Anti-inflammatory Effects

Flavonoids, including this compound, are known for their anti-inflammatory properties. Studies have indicated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its potential as a therapeutic agent in inflammatory diseases .

Case Studies and Research Findings

A comprehensive study on the structure-activity relationship (SAR) of methoxylated flavonoids highlighted that the presence of methoxy groups significantly enhances biological activity compared to their unmethylated counterparts . The research emphasized how modifications at specific positions on the flavonoid structure can lead to varying degrees of potency against different biological targets.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUYUYOXCGBABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914217 | |

| Record name | 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-08-0, 97005-76-0 | |

| Record name | 4'-Methoxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Methoxyflavanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4'-Methoxyflavanone?

A1: this compound has the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol. []

Q2: Are there any characteristic spectroscopic features of 4'-hydroxyflavanones?

A2: Yes, studies suggest that 4'-hydroxyflavanones exhibit a significant fragment in their electron ionization mass spectra (EI-MS) that is not observed in 4'-methoxyflavanones. This fragmentation pattern could serve as a distinguishing feature for these compounds. []

Q3: Can you describe the conformation of the γ-pyrone ring in this compound?

A3: X-ray crystallography studies indicate that the γ-pyrone ring of this compound adopts a C2-sofa conformation, with disorder observed at the C2 and C3 atoms. The 2-phenyl substituent is twisted out of the benzo-γ-pyrone ring plane. []

Q4: What are some potential therapeutic targets of this compound and its derivatives?

A4: Research suggests that this compound and its derivatives may have potential in treating Alzheimer's disease [], depression [], bacterial infections including methicillin-resistant Staphylococcus aureus (MRSA) [], and estrogen-dependent breast cancer [, ].

Q5: How do flavanones, like this compound, potentially contribute to the treatment of Alzheimer's disease?

A5: Molecular docking studies suggest that this compound and related compounds may act as multi-target inhibitors for enzymes implicated in Alzheimer's disease. These targets include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoacylglycerol lipase (MAGL), beta-secretase (BACE), and asparagine endopeptidase (AEP). Further in vitro and in vivo studies are needed to validate these findings. []

Q6: Isosakuranetin (5,7-dihydroxy-4'-methoxyflavanone) has shown promising results against cerebral ischemia/reperfusion injury. What mechanisms are believed to be involved?

A6: While the exact mechanisms are still under investigation, studies using a rat model indicate that isosakuranetin reduces cerebral infarction volume, decreases blood-brain barrier leakage, and attenuates brain damage following cerebral ischemia/reperfusion injury. The neuroprotective effects might be linked to the compound's ability to modulate apoptotic cell death in the penumbra area of the brain. []

Q7: Hesperetin, a related flavanone, has shown promising effects on osteoblastic differentiation. Could you elaborate on this?

A7: Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone) has been found to stimulate osteogenic differentiation of periodontal ligament stem cells (PDLSCs), even in high glucose environments which typically inhibit this process. The proposed mechanisms involve the scavenging of intracellular reactive oxygen species (ROS), enhancement of PI3K/Akt pathway activity, and modulation of β-catenin signaling. []

Q8: What are the potential antibacterial activities of this compound derivatives?

A8: Studies have shown that certain this compound derivatives, particularly those with lavandulyl substitutions like exiguaflavanone D (5,7,2′,6′‐tetrahydroxy‐6‐isoprenyl‐8‐lavandulyl‐4′‐methoxyflavanone), exhibit potent antibacterial activity against MRSA. This activity highlights their potential as alternative therapeutic agents for infections caused by antibiotic-resistant bacteria. []

Q9: Have any studies explored the potential of this compound derivatives for breast cancer treatment?

A9: Yes, computational studies using molecular docking have suggested that some this compound derivatives, such as 3,5,7-trihydroxy-4-methoxyflavanone, exhibit favorable binding affinities to human placental aromatase, an enzyme vital in estrogen production. This finding indicates their potential as lead compounds for developing novel treatments for estrogen-dependent breast cancer. Further experimental validation is required to confirm these preliminary findings. [, ]

Q10: What is known about the metabolism of flavanones like this compound in mammals?

A10: Studies on related flavanones suggest that mammalian cytochrome P450 enzymes play a key role in their metabolism. These enzymes can catalyze the conversion of flavanones to various metabolites, including the corresponding flavones, flavanonols, and isoflavones, through a mechanism involving hydrogen radical abstraction from the flavanone skeleton. []

Q11: What are some analytical techniques used to identify and quantify this compound and related compounds?

A12: Common analytical methods include high-performance liquid chromatography (HPLC) coupled with various detectors such as photodiode array detectors (PDA) for quantification. Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for structural elucidation. []

Q12: Have any studies explored the use of this compound or similar compounds as chemical markers for quality control of plant materials?

A13: Yes, research on Blumea balsamifera has identified 3,3′,5,7-tetrahydroxy-4′-methoxyflavanone as the most abundant flavonoid constituent. Due to its prevalence, this particular flavanone has been proposed as a potential chemical marker for quality assessment of B. balsamifera and related traditional Chinese medicines. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.